molecular formula C8H9N3 B158349 2-Amino-1-methylbenzimidazole CAS No. 1622-57-7

2-Amino-1-methylbenzimidazole

Cat. No. B158349
CAS RN: 1622-57-7
M. Wt: 147.18 g/mol
InChI Key: XDFZKQJLNGNJAN-UHFFFAOYSA-N
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Description

2-Amino-1-methylbenzimidazole is a member of benzimidazoles . It has been studied for its carbonyl-scavenging ability . It is known to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .


Synthesis Analysis

Adducts of natural allyl, phenethyl, and benzyl isothiocyanates and 2-amino-1-methylbenzimidazole were synthesized . After optimization of the reaction conditions, the target 2-benzimidazolylthioureas were obtained in reasonable yields .


Molecular Structure Analysis

The empirical formula of 2-Amino-1-methylbenzimidazole is C8H9N3 . The SMILES string representation is Cn1c(N)nc2ccccc12 . The detailed molecular and crystal structures of these compounds were characterized by spectroscopic and X-ray methods .


Chemical Reactions Analysis

The mechanism of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane has been studied in both the gas phase and in liquid acetonitrile . It is reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .


Physical And Chemical Properties Analysis

The empirical formula of 2-Amino-1-methylbenzimidazole is C8H9N3 . The molecular weight is 147.18 . The SMILES string representation is Cn1c(N)nc2ccccc12 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 2-Aminobenzimidazole molecules and their derivatives have a wide range of biological and pharmaceutical activities. They are common structural components in medicinal chemistry .
    • Method of Application : The synthesis of 2-aminobenzimidazole involves the reaction of thiourea with mercuric oxide .
    • Results : The 2-aminobenzimidazole and its derivatives have shown promising results in various biological activities .
  • Chemical Synthesis

    • Application : 2-Amino-1-methylbenzimidazole is used as a building block in chemical synthesis . It’s used for the preparation of 2- or 3-carboxy-4 H -pyrimido [2,1- b ]-benzazol-4-ones and novel functionalized spiropyran′s derivatives of 2 H -1,3-benzoxazinone series .
    • Method of Application : The specific methods of application or experimental procedures can vary depending on the specific synthesis process .
    • Results : The outcomes of these synthesis processes result in the creation of new compounds with potential applications in various fields .
  • Accelerated Microdroplet Synthesis

    • Application : 2-Amino-1-methylbenzimidazole is used in the accelerated microdroplet synthesis of benzimidazoles .
    • Method of Application : The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .
    • Results : The reactions are accelerated by orders of magnitude in comparison to the bulk .
  • Corrosion Inhibitors

    • Application : Benzimidazole and its derivatives, including 2-Amino-1-methylbenzimidazole, are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .
    • Method of Application : These compounds protect the metal from corrosion by forming a film on the metal surface .
    • Results : Benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media .
  • Synthesis of Substituted Benzimidazoquinolones

    • Application : 2-Amino-1-methylbenzimidazole can be used as a key precursor to synthesize substituted benzimidazoquinolones .
    • Method of Application : The specific methods of application or experimental procedures can vary depending on the specific synthesis process .
    • Results : The outcomes of these synthesis processes result in the creation of new compounds with potential applications in various fields .
  • Preparation of 2 H -1,3-Benzoxazinone Derivatives

    • Application : 2-Amino-1-methylbenzimidazole may be used for the preparation of novel functionalized spiropyran’s derivatives of 2 H -1,3-benzoxazinone series .
    • Method of Application : The specific methods of application or experimental procedures can vary depending on the specific synthesis process .
    • Results : The outcomes of these synthesis processes result in the creation of new compounds with potential applications in various fields .
  • Synthesis of Reversible Solid-to-Liquid Phase Transition Coordination Polymer Crystals

    • Application : 2-Amino-1-methylbenzimidazole can be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals .
    • Method of Application : The specific methods of application or experimental procedures can vary depending on the specific synthesis process .
    • Results : The outcomes of these synthesis processes result in the creation of new compounds with potential applications in various fields .
  • Preparation of 2- or 3-Carboxy-4 H -Pyrimido [2,1- b ]-Benzazol-4-Ones

    • Application : 2-Amino-1-methylbenzimidazole may be used for the preparation of 2- or 3-carboxy-4 H -pyrimido [2,1- b ]-benzazol-4-ones .
    • Method of Application : The specific methods of application or experimental procedures can vary depending on the specific synthesis process .
    • Results : The outcomes of these synthesis processes result in the creation of new compounds with potential applications in various fields .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Benzimidazole, the core structure of 2-Amino-1-methylbenzimidazole, is a promising pharmacophore . It has been found in a variety of biologically active molecules and has stimulated the need for efficient ways to synthesize these heterocyclic leads . The prevalence of benzimidazole cores in biologically active molecules could lead to the development of new drugs .

properties

IUPAC Name

1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZKQJLNGNJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167330
Record name 1H-Benzimidazol-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-methylbenzimidazole

CAS RN

1622-57-7
Record name 1-Methyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazol-2-amine, 1-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,3-benzodiazol-2-amine
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Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzimidazole (3.0 g, 0.0225 mol) in acetone (30 ml) was added KOH (6.32 g, 0.112 mol) followed by methyl iodide (3.51 g, 0.025 mol) and stirred at room temperature for 10 min. The reaction mixture was diluted with ethyl acetate and the organic layer washed with water, brine and dried over anhydrous Na2SO4 to afford crude residue which was column purified to yield the desired product: 1H NMR (300 MHz, DMSO-d6) δ 3.47 (s, 3H), 6.34 (br s, 2H), 6.82-6.92 (m, 2H), 7.06-7.09 (m, 2H); ESI-MS (m/z) 148.49 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
FJ Hidalgo, E Alcon, R Zamora - Journal of agricultural and food …, 2014 - ACS Publications
… In an attempt to find new alternative routes by which reactive carbonyl compounds can be scavenged in foods, this paper studies the reaction of 2-amino-1-methylbenzimidazole (AMBI, …
Number of citations: 12 pubs.acs.org
DA Garnovskii, A Sousa, AS Antsyskkina… - Russian chemical …, 1996 - Springer
For the first time the adducts of 2-amino-I-methylbenzimidazole (L) with cobalt, copper, and zinc chelates based on 2-tosylamino-N-salicylideneaniline were electrochemically …
Number of citations: 19 link.springer.com
A Melo, AJI Alfaia, JCR Reis… - The Journal of Physical …, 2006 - ACS Publications
The quaternization reaction between 2-amino-1-methylbenzimidazole and iodomethane was investigated in the gas phase and in liquid acetonitrile. Both experimental and theoretical …
Number of citations: 25 pubs.acs.org
R Dilnosa, K Zuhra, H Mirabboss… - Chemistry and …, 2019 - cce.researchcommons.org
… coordination compounds of cadmium with 2-amino-1-methylbenzimidazole. For the first time, the crystal structures of mixed ligand complexes of 2-amino-1methylbenzimidazole (L) with …
Number of citations: 2 cce.researchcommons.org
DS Sharipovna, T Samat, KZ Chingizovna… - Austrian Journal of …, 2016 - cyberleninka.ru
… The bond length, angles in the benzimidazole ligand are similar to the 2-amino-1-methylbenzimidazole hydrochloride structure [8, 520] and 2-amine-1-methylbenzimidazole dichlo-…
Number of citations: 7 cyberleninka.ru
N Balis, V Dracopoulos, E Stathatos… - The Journal of …, 2011 - ACS Publications
… As an interface modifier, we employed 2-amino-1-methylbenzimidazole (AMBIm). AMBIm forms coordination complexes with various metals (28) while the benzimidazole moiety acts as …
Number of citations: 42 pubs.acs.org
A Cruz, II Padilla-Martínez, EV García-Báez… - Molecules, 2014 - mdpi.com
… group of compound 13 is out of the benzimidazole plane, in contrast to the planar structure of the analogous compounds 15 and 2 derived from 2-amino-1-methylbenzimidazole and 2-…
Number of citations: 9 www.mdpi.com
TA Kuz'menko, VV Kuz'menko, AF Pozharskii… - Chemistry of …, 1988 - Springer
Oxidative cyclization of 2-amino-1-arylideneaminobenzimidazoles into 1,2,4-triazolo[1,5- Page 1 5. J. Mathieu and R. Panico, Course of Theoretical Principles …
Number of citations: 2 link.springer.com
BY RUZIEVA, IM TOJIBOEVA… - … Chemical Journal/O' …, 2021 - search.ebscohost.com
Methodology. A methodology for the synthesis of mixed ligand complex compounds of some lanthanides has been developed. To synthesize mixed ligand complex compounds, an …
Number of citations: 0 search.ebscohost.com
ZC Kadirova, DS Rahmonova, SA Talipov… - … Section E: Structure …, 2009 - scripts.iucr.org
… In this study, we prepared the mixed-ligand complex of oxovanadium(IV) with bidentate acetylacetonate and the monodentate benzimidazole, 2-amino-1-methylbenzimidazole, and …
Number of citations: 10 scripts.iucr.org

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